Vitamin C-6-13C
Description
Significance of Stable Isotopes in Elucidating Metabolic Processes
The application of stable isotopes has revolutionized the study of metabolism. It allows scientists to follow a metabolic substrate as it moves through downstream biochemical reactions, offering unparalleled insights into the metabolic framework of cells. nih.govspringernature.com This approach provides valuable qualitative information about the origin of metabolites and the relative speeds at which they are produced. nih.govspringernature.com
Stable isotope tracing is instrumental in understanding how genetic alterations and other defined changes affect metabolism. nih.govspringernature.com For example, it has been crucial in studying metabolic reprogramming in cancer, which is a key characteristic of the disease. nih.gov By comparing the metabolism of labeled substrates in diseased states versus healthy ones, researchers can identify unique metabolic signatures, pinpoint dysregulated pathways, and discover potential targets for new therapies. nih.gov This technique is also vital for studying a variety of other metabolic disorders and diseases, such as Alzheimer's, Parkinson's, cancer, diabetes, and obesity. isotope.com
Advantages of Carbon-13 Labeling in Chemical and Biological Systems
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon. pharmiweb.com Its use in tracer experiments offers several distinct advantages over other isotopes. fiveable.me
Safety: Being non-radioactive, ¹³C is safe for use in studies involving living organisms, including humans, without posing health risks. fiveable.me
Natural Abundance: While less common than Carbon-12, ¹³C has a natural abundance that allows for its easy incorporation into biomolecules without significantly altering their chemical behavior. fiveable.me
Unique Isotopic Signature: The presence of ¹³C provides a unique mass signature that facilitates detailed tracking and analysis of metabolic pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. pharmiweb.comfiveable.me This allows for the clear differentiation between compounds in complex mixtures. fiveable.me
Structural Elucidation: In NMR spectroscopy, the large chemical shift range of ¹³C compared to hydrogen provides better spectral resolution, aiding in the determination of molecular structures. nih.gov
These properties make ¹³C an invaluable tool for a wide range of applications, from tracking the metabolism of drugs and understanding cellular processes to studying large-scale biogeochemical cycles. fiveable.mealfa-chemistry.com
Rationale for Research Utilizing Vitamin C-6-13C
Vitamin C, or L-ascorbic acid, is a vital water-soluble vitamin that plays a crucial role as an antioxidant and an enzyme cofactor in numerous physiological processes. nih.gov To study its complex journey within the body—its absorption, distribution, metabolism, and excretion—a labeled version of the molecule is required.
Vitamin C-6-¹³C is a stable isotopically labeled form of Vitamin C where the carbon atom at the 6th position of the ascorbic acid molecule is replaced with a ¹³C isotope. This specific labeling provides a powerful tool for researchers.
The primary rationale for using Vitamin C-6-¹³C is to trace the fate of the vitamin C molecule in biological systems with high precision. By introducing this labeled compound, scientists can:
Elucidate Metabolic Pathways: Track the biosynthesis and degradation pathways of Vitamin C.
Conduct Pharmacokinetic Studies: Accurately measure the absorption, distribution, metabolism, and excretion of Vitamin C, which is essential for understanding its bioavailability and kinetics. cambridge.org
Investigate Biochemical Roles: Study its function as an antioxidant and enzyme cofactor in various biochemical reactions.
Perform Nutritional Studies: Gain insights into how the body processes Vitamin C, which helps in refining dietary recommendations.
The use of a stable isotope like ¹³C ensures that the biological behavior of the labeled vitamin C is virtually identical to its unlabeled counterpart, providing accurate and reliable data without the safety concerns associated with radioactive isotopes.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxy(2-¹³C)ethyl]-3,4-dihydroxy-2H-furan-5-one | |
| Molecular Formula | C₆H₈O₆ | nih.gov |
| Molecular Weight | 176.12 g/mol | nih.gov |
| Monoisotopic Mass | 176.03208797 Da | nih.gov |
| Appearance | White to off-white powder | sigmaaldrich.com |
| Melting Point | 193 °C | sigmaaldrich.com |
Research Findings with this compound
| Research Area | Key Findings |
| Metabolic Tracing | Used to unravel the biosynthesis and degradation pathways of Vitamin C within biological systems. Allows for the tracking of the labeled compound to gain insights into metabolic fluxes and partitioning within cells and tissues. |
| Pharmacokinetics | Enables detailed study of the absorption, distribution, metabolism, and excretion of Vitamin C. Helps in creating detailed pharmacokinetic profiles to optimize therapeutic dosing. A study on human subjects using L-[1-¹³C]ascorbic acid showed that peak plasma enrichment occurred within 25–50 minutes after oral administration. cambridge.orgresearchgate.net |
| Nutritional Science | Aids in understanding the dynamics of Vitamin C in the human body, including its bioavailability and kinetics. Ingestion of the labeled vitamin provides insights into its processing mechanisms, contributing to dietary recommendations. |
| Biochemical Research | Provides a tool to investigate the roles of Vitamin C as an antioxidant and enzyme cofactor. Helps in understanding the mechanisms behind its function in mitigating oxidative stress and supporting enzymatic activities. |
| Redox Status Imaging | Hyperpolarized [1-¹³C]-ascorbic acid and its oxidized form, [1-¹³C]-dehydroascorbic acid, have been evaluated as probes for imaging redox status in vivo, which is crucial for cancer research. acs.orgpnas.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-DOAHDZERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H]1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-81-7 | |
| Record name | ascorbic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis and Isotopic Characterization of 13c Labeled Ascorbate
Synthetic Methodologies for Site-Specific Carbon-13 Enrichment
The introduction of a ¹³C label at a specific position within the L-ascorbic acid structure is a multi-step process that hinges on the selection of an appropriately labeled precursor and a synthetic route that maintains the isotopic position throughout the chemical transformations.
The synthesis of L-ascorbic acid labeled at the C-6 position typically adapts established commercial methods, such as the Reichstein-Griissner synthesis, by starting with an isotopically labeled precursor. acs.org This process involves the conversion of a C6 carbohydrate into the final product. acs.orgacs.org
A common pathway begins with the catalytic hydrogenation of D-glucose to D-sorbitol. This is followed by microbial oxidation to produce L-sorbose. The L-sorbose is then treated with acetone (B3395972) in the presence of an acid catalyst to form 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose, protecting four of the hydroxyl groups. The unprotected primary hydroxyl group at the C-1 position is then oxidized to a carboxylic acid, followed by heating in water to remove the isopropylidene protecting groups. The resulting 2-keto-L-gulonic acid is then rearranged via enolization and lactonized to form L-ascorbic acid. To achieve labeling at the C-6 position of ascorbic acid, this synthesis must begin with D-glucose specifically labeled at the C-1 position (D-glucose-1-¹³C), as the carbon skeleton of glucose is inverted during its conversion to L-ascorbic acid. physiology.org
An alternative approach involves the direct methylation of L-ascorbic acid or its derivatives, though this is more relevant for creating ether derivatives rather than for backbone labeling. usda.gov Syntheses can also be designed by coupling smaller carbon fragments, for instance, a C1 and a C5 fragment or a C2 and a C4 fragment, which could be adapted for isotopic labeling by using a labeled fragment. acs.orgacs.org
The key to synthesizing Vitamin C-6-¹³C is the strategic selection of a labeled precursor. Due to the nature of the most common synthetic pathways, which invert the carbon chain of the starting sugar, D-glucose-1-¹³C is the precursor of choice. physiology.org
Precursor: D-glucose-1-¹³C
Mechanism of Incorporation: During the multi-step Reichstein-Griissner synthesis, the carbon atoms of the glucose precursor are rearranged. Specifically, what was the C-1 carbon of D-glucose becomes the C-6 carbon of the L-ascorbic acid product. physiology.org This inversion makes the selection of the initially labeled position on the precursor critically important for the final location of the isotope.
Studies using labeled glucose have confirmed this pathway. For example, research involving the administration of [1-¹³C]glucose has shown that it results in the formation of L-ascorbic acid exclusively labeled at the C-6 position. physiology.org Similarly, using [1,2-¹³C₂]glucose as a precursor results in [5,6-¹³C₂]ascorbic acid, further confirming that the C1-C2 unit of glucose becomes the C6-C5 unit of ascorbic acid. physiology.org While other precursors like L-galactose are significant in the biosynthesis of ascorbic acid in plants, D-glucose remains a fundamental starting material for large-scale chemical synthesis. scielo.br
| Precursor | Resulting L-Ascorbic Acid Isotope | Rationale |
| D-glucose-1-¹³C | L-Ascorbic acid-6-¹³C | The C-1 of glucose becomes the C-6 of ascorbic acid due to carbon chain inversion during synthesis. physiology.org |
| D-glucose-6-¹³C | L-Ascorbic acid-1-¹³C | The C-6 of glucose becomes the C-1 of ascorbic acid. |
| [U-¹³C₆]glucose | [U-¹³C₆]L-Ascorbic acid | All six carbon atoms in the precursor are labeled, resulting in a fully labeled product. sigmaaldrich.com |
Achieving high regiospecificity—the control of where the chemical modification occurs—is paramount in the synthesis of specifically labeled compounds. In the context of ascorbic acid, this often involves the use of protecting groups to prevent reactions at undesired positions. researchgate.netacs.org For instance, in the Reichstein process, the 5,6-hydroxyl groups are often protected as an isopropylidene acetal (B89532) to direct chemical reactions to other parts of the molecule. usda.govacs.org Without such protection, the high nucleophilicity of other hydroxyl groups, particularly the C-3-OH, could lead to side reactions and a mixture of products. acs.org
Beyond isotopic integrity, chemical purity is a critical parameter. The synthesis can yield byproducts, unreacted starting materials, or regioisomers that must be removed. google.com Purification is typically achieved through techniques such as recrystallization or chromatography. The final purity assessment must confirm both the chemical identity and the absence of impurities, as well as the precise location and abundance of the isotopic label. nih.gov Monitoring the carbon-to-nitrogen (C/N) ratio via combustion analysis can also serve as a sensitive assay for chemical purity, especially when nitrogen-containing reagents are used in the synthesis. nih.gov
Precursor Design and Isotopic Incorporation Strategies
Isotopic Purity and Enrichment Verification
Following synthesis, rigorous analytical methods are required to confirm the isotopic purity and quantify the level of ¹³C enrichment at the target C-6 position.
A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed to provide a comprehensive characterization of the labeled compound. rsc.org
Mass Spectrometry (MS): This is a fundamental technique for determining isotopic incorporation. wikipedia.org High-Resolution Mass Spectrometry (HR-MS) is particularly powerful as it can distinguish between isotopologues with the same nominal mass but different exact masses (e.g., distinguishing a ¹³C-labeled compound from a ²H-labeled one). acs.orgresearchgate.net The mass spectrum of a ¹³C-labeled compound will show a molecular ion peak shifted according to the number of ¹³C atoms incorporated. For Vitamin C-6-¹³C, the molecular weight is increased by approximately one mass unit compared to the unlabeled compound. wikipedia.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of the analyte from impurities before mass analysis, ensuring that the measured isotopic profile belongs to the compound of interest. nih.govalmacgroup.comresearchgate.net
Isotope Ratio Mass Spectrometry (IRMS): This specialized form of mass spectrometry provides extremely precise measurements of isotope ratios (e.g., ¹³C/¹²C). nih.govresearchgate.netiaea.org It is often used to determine isotopic enrichment with high accuracy. The sample is typically combusted online to CO₂, which is then introduced into the mass spectrometer. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a definitive method for determining the exact location of the ¹³C label within the molecule. nih.govrsc.org In the ¹³C NMR spectrum of Vitamin C-6-¹³C, the signal corresponding to the C-6 carbon will be significantly enhanced due to the high enrichment, while the other carbon signals will retain intensities corresponding to their natural ¹³C abundance (approximately 1.1%). acs.org Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity and position of the labeled carbon. nih.gov
| Analytical Technique | Information Provided | Key Advantages |
| High-Resolution Mass Spectrometry (HR-MS) | Confirms molecular weight shift due to ¹³C; helps calculate isotopic enrichment. acs.orgresearchgate.net | High mass accuracy allows for resolving complex isotopic patterns and distinguishing between different isotopologues. acs.org |
| Isotope Ratio Mass Spectrometry (IRMS) | Provides high-precision measurement of the ¹³C/¹²C ratio for quantifying enrichment. nih.govresearchgate.net | Extremely sensitive and accurate for isotope ratio measurements. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Determines the specific position of the ¹³C label within the molecule; confirms structural integrity. rsc.orgresearchgate.net | Unambiguously identifies the site of labeling. |
| Liquid/Gas Chromatography (LC/GC) | Separates the target compound from chemical impurities prior to analysis. almacgroup.comresearchgate.net | Ensures that the isotopic analysis is performed on a pure compound. |
Quantifying the isotopic abundance is the final step in characterizing the labeled compound. This process determines the percentage of molecules that contain the ¹³C isotope at the desired position, often referred to as isotopic enrichment.
Using mass spectrometry, the isotopic enrichment is calculated from the relative intensities of the mass peaks corresponding to the labeled (M+1) and unlabeled (M) molecular ions. wikipedia.org It is crucial to correct for the natural 1.1% abundance of ¹³C that contributes to the M+1 peak in the unlabeled compound to avoid overestimating the enrichment. researchgate.netacs.org
In quantitative ¹³C NMR (qNMR), the enrichment at a specific site can be determined by comparing the integral of the enhanced signal (from the ¹³C-labeled position) to the integrals of the signals from the unlabeled carbons at natural abundance. acs.org For accurate quantification, NMR experiments must be conducted under conditions that ensure the signal intensity is directly proportional to the number of nuclei, which often requires long relaxation delays between pulses. acs.org The combination of these techniques provides a high degree of confidence in the final product's isotopic composition, confirming that Vitamin C-6-¹³C has been synthesized with high chemical purity and the desired isotopic enrichment at the specified C-6 position.
Discrimination of Natural versus Synthetic Ascorbate (B8700270) Origin via Isotope Ratios
Carbon Isotopic Signatures in Biosynthetic Pathways
The carbon isotopic signature (δ¹³C) of ascorbic acid is a direct reflection of the photosynthetic pathway of the source plant and the isotopic composition of the raw materials used in industrial synthesis. researchgate.net A major fractionation of carbon isotopes occurs during photosynthesis, leading to distinct δ¹³C values in plants. colostate.edu
C₃ Photosynthesis: Most plants, including fruits like oranges and acerola cherries, utilize the C₃ (Calvin) cycle. colostate.edu In this pathway, the enzyme RuBisCO shows a strong preference for the lighter ¹²CO₂, resulting in plant tissues that are significantly depleted in ¹³C. This leads to characteristic δ¹³C values for C₃ plants ranging from -24‰ to -34‰. colostate.edu Ascorbic acid derived from these plants reflects this signature; for example, the δ¹³C value of vitamin C from authentic orange juices is approximately -20.7‰, while values for acerola-derived ascorbic acid range from -25.00‰ to -22.01‰. cnif.cnresearchgate.net
C₄ Photosynthesis: C₄ plants, such as corn and sugarcane, use the Hatch-Slack pathway. This pathway involves an initial carbon fixation step by the enzyme PEP carboxylase, which discriminates less against ¹³CO₂. nih.gov Consequently, C₄ plants have higher δ¹³C values, typically ranging from -6‰ to -19‰. colostate.edu
Synthetic Ascorbic Acid: Industrial synthesis of ascorbic acid commonly uses D-glucose derived from corn, a C₄ plant, as the starting material. cnif.cnresearchgate.net As a result, synthetic ascorbic acid retains the less negative δ¹³C signature of its C₄ precursor. cnif.cn Studies have shown that the δ¹³C values for synthetic ascorbic acid typically fall within the range of -11.74‰ to -10.28‰. cnif.cn This significant difference in δ¹³C values provides a clear basis for distinguishing between ascorbic acid from C₃ plant sources and its synthetic counterpart. cnif.cnresearchgate.net
| Source of Ascorbic Acid | Biosynthetic/Synthetic Pathway | Typical δ¹³C Value (‰) |
| Acerola Cherry (Natural) | C₃ Photosynthesis | -25.00 to -22.01 cnif.cn |
| Orange Juice (Natural) | C₃ Photosynthesis | ~ -20.7 researchgate.net |
| Synthetic (from corn) | C₄ Plant Precursor (Corn) | -11.74 to -10.28 cnif.cn |
Oxygen Isotopic Signatures in Ascorbate Origin Differentiation
While δ¹³C values are a strong indicator, the analysis of oxygen stable isotope ratios (δ¹⁸O) provides a complementary and often more definitive method for origin verification. oup.comoup.com The δ¹⁸O value in plant-derived organic matter is influenced by the isotopic composition of the source water taken up by the plant and the evaporative ¹⁸O enrichment that occurs in the leaves. frontiersin.org
Research comparing ascorbic acid from acerola with synthetic versions found that while some overlap could occur in the δ¹³C values, the δ¹⁸O values were consistently and significantly higher for the natural ascorbic acid. oup.comoup.com In contrast, the oxygen atoms in synthetically produced ascorbic acid originate from reagents and water used during the industrial process, which have different isotopic signatures from the leaf water of a plant. copernicus.org
The combined analysis of both δ¹³C and δ¹⁸O provides a robust, two-dimensional fingerprint for authenticating the origin of ascorbic acid. oup.com A two-dimensional plot of δ¹³C versus δ¹⁸O values clearly separates different sources into distinct clusters. oup.com For example, acerola-derived ascorbic acid occupies a different isotopic space than various batches of synthetic ascorbic acid. oup.com Hierarchical cluster analysis based on these two isotopic parameters can statistically confirm the discrimination between natural and synthetic samples. oup.com This dual-isotope approach is considered the first report to use oxygen isotopic composition to assess the origin of ascorbic acid and has proven highly effective. oup.comresearchgate.net
Advanced Analytical Methodologies Employing 13c Labeled Ascorbate
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a cornerstone technique for the analysis of ¹³C-labeled compounds due to its high sensitivity and specificity. It works by measuring the mass-to-charge ratio of ions, which allows for the clear distinction between the native ascorbate (B8700270) (containing primarily ¹²C) and its heavier ¹³C-labeled counterpart.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the isotopic analysis of ¹³C-labeled ascorbic acid. researchgate.net Since ascorbic acid is not naturally volatile, a chemical derivatization step is required before it can be analyzed by GC. researchgate.net A common procedure involves converting the ascorbate into a more volatile trimethylsilyl (B98337) (TMS) ester. acs.orgresearchgate.net Once derivatized, the sample is introduced into the gas chromatograph, which separates the analyte from other components in the mixture. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass detector measures the mass of the parent ion and its fragments, allowing for the determination of ¹³C-isotope enrichment. acs.orgresearchgate.net
This methodology has been successfully applied in human studies to measure the enrichment of ¹³C in plasma ascorbate after oral administration of L-[1-¹³C]ascorbic acid. acs.orgresearchgate.net Similar principles are applied in mechanistic studies, such as investigating the Maillard reaction, where various ¹³C-labeled ascorbic acid isotopomers, including those labeled at the C-6 position, are used to trace the origin of atoms in the resulting products. koreascience.kr The analysis of furan (B31954) formation from ¹³C-labeled ascorbic acid, for instance, has shown that the C-3 to C-6 segment often remains as an intact unit. amazonaws.com
| Parameter | Description |
|---|---|
| Instrumentation | Agilent 6890 GC with an Agilent 5973N MSD Quadrupole MS |
| Derivatization | Conversion to volatile trimethylsilyl (TMS) esters |
| GC Column | DB-5MS, 30 m × 0.25 mm internal diameter, 0.25 µm film thickness |
| Ionization Mode | Electron Ionisation (EI) |
| Analysis Mode | Measurement of ¹³C-isotope enrichment in total plasma vitamin C |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Ascorbate Tracing
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage over GC-MS for ascorbate analysis because it generally does not require chemical derivatization, reducing sample preparation time and potential sources of error. researchgate.net This makes it highly suitable for analyzing ascorbic acid and its metabolites directly from complex biological matrices like plasma or tissue extracts.
The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity. This technique allows for selected reaction monitoring (SRM), where a specific parent ion of a ¹³C-labeled metabolite is selected and fragmented, and then only a specific fragment ion is monitored. This process minimizes interferences and enables highly accurate quantification. LC-MS/MS has been instrumental in tracing the metabolic fate of ¹³C-labeled ascorbate. For example, in studies investigating protein aging, intraventricular injection of ¹³C-labeled ascorbic acid followed by LC/MS analysis revealed that carbons 4, 5, and 6 of the ascorbate backbone were incorporated into methylglyoxal (B44143) hydroimidazolone (MG-H1), a marker of oxoaldehyde stress. researchgate.net
Ultra-Performance Liquid Chromatography-Quadrupole Mass Spectrometry (UPLC-QDa) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of traditional LC technology. By using columns packed with smaller particles (typically sub-2 µm), UPLC achieves much higher resolution, speed, and sensitivity. When coupled with a compact Quadrupole Mass Detector (QDa), it creates a powerful and accessible system for analysis. The QDa provides mass data that confirms the identity of the compounds separated by UPLC, adding a layer of certainty to the results.
While specific published applications for "Vitamin C-6-¹³C" using UPLC-QDa are not prominent, the technology is ideally suited for this purpose. The enhanced separation power of UPLC would allow for the clear resolution of ¹³C-labeled ascorbate from its various closely related metabolites and isomers within a single, rapid analytical run. The QDa detector would simultaneously confirm the identity of each peak based on its mass-to-charge ratio, ensuring accurate quantification and confident identification of metabolic products derived from the labeled precursor. This combination would be highly efficient for high-throughput metabolic studies involving ¹³C-labeled ascorbate.
Development of Certified Reference Materials for ¹³C-Labeled Ascorbate Quantification
The accuracy of any quantitative analysis relies on the quality of the standards used for calibration. Certified Reference Materials (CRMs) are the gold standard for this purpose, as they are characterized to the highest metrological level for properties such as identity, purity, and concentration, with their values being traceable to the International System of Units (SI). nih.govacs.org
While commercially available ¹³C-labeled ascorbic acid is used as an isotopic standard, the development of a formal CRM is a rigorous process. This process is critical for ensuring the accuracy and comparability of data across different laboratories and studies. researchgate.net The preferred method for value assignment of organic nutrients in CRMs by National Metrology Institutes like the National Institute of Standards and Technology (NIST) is Isotope Dilution Mass Spectrometry (ID-MS). researchgate.net
The development of a CRM for Vitamin C-6-¹³C would follow a well-established protocol:
Production: A large, homogeneous batch of high-purity Vitamin C-6-¹³C is synthesized and prepared.
Characterization & Certification: The material's identity, chemical purity, and isotopic enrichment are precisely determined using primary reference methods, primarily ID-MS. researchgate.net
Homogeneity Assessment: Multiple units from across the batch are analyzed to ensure that the property values are consistent throughout the entire CRM batch. acs.org
Stability Assessment: The material is tested under various storage conditions over time to determine its shelf-life and ensure its certified values remain valid.
Isotopically labeled ascorbic acid already plays a crucial role as an internal standard in the certification of other reference materials, such as the NIST SRM 1950 for metabolites in human plasma. The creation of a dedicated CRM for ¹³C-ascorbate would further enhance the quality and reliability of research in vitamin C metabolism.
| Step | Objective | Typical Methodology |
|---|---|---|
| Material Production | Produce a single, large batch of high-purity candidate material. | Chemical synthesis, purification, grinding, mixing, and bottling. |
| Value Assignment | Accurately determine the concentration and isotopic enrichment. | Isotope Dilution Mass Spectrometry (ID-MS) with traceability to SI units. |
| Homogeneity Study | Ensure uniformity between different CRM units. | Analysis of variance (ANOVA) on measurements from randomly selected units. |
| Stability Study | Determine degradation rate and establish shelf-life. | Isochronous measurements of samples stored at different temperatures over time. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed structural and quantitative information about molecules in a sample. For metabolic studies, ¹³C NMR is particularly valuable as it can directly observe the ¹³C nucleus.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Metabolic Studies
¹³C NMR spectroscopy allows researchers to track the metabolic fate of ¹³C-labeled ascorbate in real-time within intact cells and even whole organisms. A key challenge in in vivo NMR is that signals from different metabolites often overlap. acs.org However, using ascorbate labeled with two adjacent ¹³C atoms, such as [5,6-¹³C₂]ascorbic acid, creates a unique spectroscopic signature. acs.org The interaction between the two adjacent ¹³C nuclei (spin-spin coupling) splits the NMR signal into a characteristic doublet, allowing it to be clearly distinguished from the overlapping singlet signals of other metabolites. acs.org This feature was exploited in a study where rats were infused with [1,2-¹³C₂]glucose, which their metabolism converted into [5,6-¹³C₂]ascorbic acid. acs.org By monitoring the appearance of the specific doublet signals, researchers could non-invasively detect ascorbic acid and calculate its turnover rate in the liver. acs.org
Another innovative application of ¹³C NMR is the monitoring of vitamin C transport and redox cycling in human red blood cells. In these studies, a "split-peak" phenomenon was observed, where separate NMR signals were detected for the intracellular and extracellular populations of ¹³C-labeled ascorbate. This spatial resolution enabled the non-invasive measurement of transport rates across the cell membrane and the location of redox reactions.
More advanced methods utilize hyperpolarization, a technique that dramatically increases the NMR signal of a ¹³C-labeled molecule. Studies have used hyperpolarized [1-¹³C]dehydroascorbic acid (DHA), the oxidized form of vitamin C, as an in vivo redox sensor. Upon injection, the rapid reduction of hyperpolarized [1-¹³C]DHA to [1-¹³C]ascorbic acid can be imaged in real-time, providing a map of tissue redox capacity, which is particularly relevant for cancer research.
| Labeled Compound | Study System | Key Finding/Application | Reference |
|---|---|---|---|
| [5,6-¹³C₂]Ascorbic Acid (from [1,2-¹³C₂]glucose) | Intact Rat Liver (in vivo) | Distinguished ascorbate signals from overlapping resonances via ¹³C-¹³C coupling to measure turnover rate. | acs.org |
| [1-¹³C]- and [2-¹³C]Ascorbic Acid | Human Erythrocytes | Observed "split-peak" for intra- and extracellular populations, allowing non-invasive study of transport and redox cycling. | |
| [1-¹³C]Dehydroascorbic Acid (Hyperpolarized) | Murine Lymphoma Cells & Tumors (in vivo) | Demonstrated real-time imaging of its reduction to vitamin C as a probe for cellular and tumor redox status. | |
| [1-¹³C]- and [2-¹³C]Ascorbic Acid | Human Erythrocytes | Elucidated metabolic pathway, showing degradation to diketogulonic acid and CO₂, not lactate. |
Proton Nuclear Magnetic Resonance (¹H NMR) in Conjunction with ¹³C Labeling
The strategic placement of a ¹³C label at the C6 position of ascorbic acid significantly enhances the utility of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in tracing its metabolic pathways. While ¹H NMR directly observes proton signals, the presence of an adjacent ¹³C nucleus introduces scalar couplings (J-couplings) that split the signals of nearby protons. This phenomenon, known as heteronuclear coupling, provides a definitive signature for the labeled molecule and its metabolic derivatives.
In studies of Vitamin C metabolism, researchers can distinguish the protons attached to or near the ¹³C-labeled carbon from the background signals of unlabeled endogenous molecules. For instance, the protons on C5 (H5) and C4 (H4) of 6-¹³C-ascorbic acid will exhibit coupling to the C6 carbon, resulting in characteristic splitting patterns in the ¹H NMR spectrum. These distinct patterns allow for unambiguous tracking of the labeled ascorbate as it is transported and metabolized within cells and tissues. physiology.org
One notable application is in two-dimensional heteronuclear correlation spectroscopy, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment. physiology.org This technique correlates the chemical shifts of protons and carbons that are separated by two or three bonds. In the case of 6-¹³C-ascorbic acid, HMBC can reveal correlations between the C6 carbon and the H4 and H5 protons, confirming the structural integrity and metabolic fate of the molecule. physiology.orgphysiology.org These methods have been instrumental in non-invasively monitoring ascorbic acid in situ, for example, in rat liver, providing quantitative data on its turnover rates. physiology.orgnih.gov
Hyperpolarized ¹³C NMR for Enhanced Metabolic Imaging Research
A groundbreaking advancement in metabolic imaging is the use of hyperpolarized ¹³C-labeled compounds. Hyperpolarization, achieved through dynamic nuclear polarization (DNP), dramatically increases the nuclear spin polarization of the ¹³C nucleus, leading to a signal enhancement of over 10,000-fold in subsequent NMR experiments. pnas.orgacs.org This immense sensitivity boost enables real-time, non-invasive imaging of metabolic processes in vivo.
Hyperpolarized [1-¹³C]dehydroascorbate (DHA), the oxidized form of vitamin C, has been developed as an endogenous sensor for redox status. pnas.orgpnas.org When injected in vivo, hyperpolarized [1-¹³C]DHA is rapidly taken up by cells, often via glucose transporters (GLUTs), and is reduced to [1-¹³C]ascorbic acid. acs.orgresearchgate.net This conversion can be monitored in real-time using ¹³C NMR spectroscopy, as the C1 carbons of DHA and ascorbic acid have distinct chemical shifts. researchgate.netresearchgate.net
This technique allows researchers to map the redox capacity of tissues, as the rate of conversion from DHA to ascorbate is dependent on the availability of intracellular reducing agents like glutathione (B108866) (GSH). pnas.orgismrm.orgnih.gov Studies in animal models have successfully used hyperpolarized [1-¹³C]DHA to assess redox status in the brain, liver, kidneys, and in tumors. pnas.orgpnas.orgismrm.org For instance, a decrease in the production of hyperpolarized vitamin C from DHA has been observed in the rat brain after depletion of GSH, demonstrating the method's sensitivity to changes in cellular redox state. nih.gov The ability to non-invasively probe these fundamental processes holds significant promise for understanding and monitoring diseases associated with oxidative stress, such as cancer and neurodegenerative disorders. ismrm.orgnih.govnih.gov
Investigation of "Split-Peak" Phenomena in Cellular Systems
A fascinating observation in the ¹³C NMR spectra of labeled ascorbic acid in cell suspensions is the "split-peak" phenomenon. nih.govacs.org This refers to the appearance of two distinct resonance peaks for the same labeled carbon, one corresponding to the intracellular population of the molecule and the other to the extracellular population. nih.govacs.org This splitting arises from differences in the magnetic susceptibility and chemical environment between the inside and outside of the cells.
The ability to resolve intracellular and extracellular pools of ascorbate non-invasively has been a significant methodological breakthrough. nih.gov It allows for the direct monitoring of the transport of ascorbic acid and its oxidized form, dehydroascorbic acid (DHA), across the cell membrane. nih.govacs.org By analyzing the intensities and changes in these separate peaks over time, researchers can determine the rates of influx and efflux, as well as the kinetics of intracellular and extracellular redox reactions. nih.gov
For example, studies using [1-¹³C]- and [2-¹³C]ascorbic acid in human erythrocytes have utilized this phenomenon to determine the membrane permeability of ascorbic acid and to characterize the transport and reduction of DHA. nih.govacs.org These investigations have provided evidence for a DHA transporter distinct from the glucose transporter and have shed light on the different cellular sources of reducing equivalents (NADH and NADPH) involved in vitamin C recycling. nih.gov
Chromatographic Separation Techniques for Isotope-Labeled Ascorbate Analysis
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are fundamental to the analysis of isotope-labeled ascorbate and its metabolites in biological samples. who.intnih.gov These techniques offer high specificity and sensitivity for separating and quantifying different forms of vitamin C. who.int When coupled with mass spectrometry (MS), HPLC becomes a powerful tool for isotope ratio analysis.
Reverse-phase HPLC is a commonly employed method. To enhance retention and separation of the polar ascorbic acid, ion-pairing agents are often added to the mobile phase. researchgate.netscispace.com To prevent the oxidation of ascorbate during analysis, antioxidants like homocysteine can be included in the mobile phase. researchgate.netscispace.com
The use of ¹³C-labeled ascorbic acid, such as L-Ascorbic acid-¹³C₆, as an internal standard is a gold-standard practice in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.cnpnas.orggoogle.com By adding a known amount of the labeled compound to a sample, any variations in sample preparation, extraction, and instrument response can be corrected for, leading to highly accurate and precise quantification of the endogenous, unlabeled ascorbate. sigmaaldrich.cngoogle.com This approach has been crucial for pharmacokinetic studies in humans, allowing for the precise measurement of ascorbate absorption and turnover. researchgate.netnih.gov Furthermore, various sample preparation techniques, such as protein precipitation with metaphosphoric acid or trichloroacetic acid, are employed to stabilize ascorbate and prepare it for chromatographic analysis. scispace.comgoogle.com
Applications in Metabolic Pathway Elucidation and Flux Analysis Using 13c Labeled Ascorbate
Tracing Vitamin C Biosynthesis Pathways
The biosynthesis of Vitamin C, or L-ascorbic acid, varies significantly across different life forms. Isotopic labeling studies, including those that could utilize Vitamin C-6-13C, are instrumental in dissecting these complex pathways.
Identification of Precursors and Enzymatic Steps in de novo Synthesis
In animals capable of synthesizing Vitamin C, the primary precursor is D-glucose. liposhell.pl The metabolic route proceeds through intermediates such as D-glucuronic acid and L-gulonic acid. liposhell.pl A key transformation involves the inversion of the carbon chain, where C-1 of D-glucuronic acid becomes C-6 of L-gulonic acid, and C-6 of D-glucuronic acid becomes C-1 of L-gulonic acid. liposhell.pl This inversion is a critical step that can be meticulously traced using specifically labeled glucose isoforms.
In contrast, the major pathway in plants, known as the Smirnoff-Wheeler pathway, also starts from a glucose derivative, glucose-6-phosphate, but proceeds via D-mannose and L-galactose. nih.govmaxapress.com
Comparative Analysis of Ascorbate (B8700270) Biosynthetic Routes Across Organisms (e.g., plants, microorganisms, non-human animals)
Significant diversity exists in the biosynthetic pathways of ascorbate. While most animals utilize a pathway that converts D-glucose to L-ascorbic acid, humans, other primates, and certain other animals lack the final enzyme in this sequence and thus cannot produce their own Vitamin C. liposhell.pl
Plants and euglenids have evolved alternative pathways that differ from the animal route, notably in the final enzymatic step. nih.govelifesciences.org Some photosynthetic eukaryotes utilize a hybrid pathway, incorporating enzymes with orthologs in both animal and plant systems. mdpi.com
| Organism Group | Primary Biosynthetic Pathway | Key Precursors | Final Enzyme |
| Animals (most) | Glucuronic Acid Pathway | D-Glucose, D-Glucuronic Acid, L-Gulonolactone | L-gulonolactone oxidase (GULO) nih.gov |
| Plants | Smirnoff-Wheeler Pathway | D-Mannose, L-Galactose, L-Galactono-1,4-lactone | L-galactonolactone dehydrogenase (GLDH) nih.gov |
| Euglena | D-Galacturonic Acid Pathway | D-Galacturonic Acid, L-Galactonolactone | L-galactonolactone dehydrogenase (GLDH) nih.gov |
| Rhodophytes (Red Algae) | Modified D-Mannose/L-Galactose Pathway | GDP-D-Mannose, L-Galactose | Unidentified enzyme for L-galactose generation nih.gov |
Investigation of Alternative or Novel Biosynthetic Pathways
Research continues to uncover variations in ascorbate synthesis. For instance, in rhodophytes (red algae), evidence suggests a modified version of the plant pathway. nih.gov While they utilize GDP-D-mannose, the subsequent steps to generate L-galactose appear to involve different enzymatic machinery than that found in land plants. nih.gov Feeding studies with potential precursors are a key methodology in these investigations. For example, supplying L-galactose to the red alga Porphyra umbilicalis resulted in an increase in ascorbate levels, supporting its role as an intermediate. nih.gov
Role of Specific Enzymes (e.g., L-gulonolactone oxidase, L-galactonolactone dehydrogenase) in Isotope Incorporation
The final step in ascorbate biosynthesis is catalyzed by one of two key enzymes, depending on the organism. In animals, L-gulonolactone oxidase (GULO) oxidizes L-gulono-γ-lactone to produce ascorbate. liposhell.pl Many animal lineages, including primates, have lost the GULO enzyme, rendering them unable to synthesize Vitamin C. elifesciences.org
In plants and some algae, this role is filled by L-galactonolactone dehydrogenase (GLDH), which oxidizes L-galactono-1,4-lactone. nih.govelifesciences.org Though they catalyze similar reactions, GULO and GLDH are distinct enzymes. GULO is located in the endoplasmic reticulum and uses oxygen as an electron acceptor, which can lead to the production of hydrogen peroxide. elifesciences.org In contrast, GLDH is associated with the mitochondrial electron transport chain and uses cytochrome c as its electron acceptor, a process that does not generate reactive oxygen species. elifesciences.org This difference is thought to have been a significant evolutionary driver, allowing photosynthetic organisms to produce high levels of ascorbate for photoprotection without the detrimental side effect of increased oxidative stress. elifesciences.org
| Enzyme | Organism(s) | Substrate(s) | Cellular Location | Electron Acceptor | Byproduct |
| L-gulonolactone oxidase (GULO) | Animals | L-gulonolactone, L-galactonolactone | Endoplasmic Reticulum | O2 | H2O2 elifesciences.org |
| L-galactonolactone dehydrogenase (GLDH) | Plants, Euglena | L-galactonolactone | Mitochondria | Cytochrome c | None |
Elucidation of Ascorbate Catabolism and Degradation Pathways
Just as important as its synthesis is the breakdown of Vitamin C. Labeled ascorbate, including this compound, is invaluable for tracing the catabolic routes and identifying the resulting products.
Tracking Degradation Products and Intermediates
When 13C-labeled ascorbate is introduced into a system, its breakdown products will carry the isotopic label, allowing for their identification and quantification using techniques like mass spectrometry and NMR spectroscopy. rsc.org In humans, a significant portion of urinary oxalate (B1200264) is derived from the metabolism of ascorbic acid. karger.com Early studies using carbon isotopes helped to clarify which parts of the ascorbate molecule contribute to oxalate formation. It was demonstrated that carbon atoms 1 and 2 of ascorbic acid are the precursors to oxalic acid, while carbon 6 is not. karger.com
In addition to oxalate, other degradation products include 2,3-diketogulonic acid. karger.com The use of hyperpolarized [1-13C]dehydroascorbic acid (DHA), the oxidized form of Vitamin C, allows for real-time in vivo imaging of its rapid conversion back to ascorbic acid. nih.gov This provides a window into the body's redox state, as this conversion is linked to the availability of reducing agents like glutathione (B108866). nih.govnih.gov
Pathways of Oxidative Metabolism of Ascorbate
L-ascorbic acid, a potent antioxidant, undergoes oxidation to form dehydroascorbic acid (DHA). This process involves the sequential loss of two electrons. The initial one-electron oxidation yields the short-lived semidehydroascorbic acid radical, and a subsequent one-electron oxidation produces DHA. nhri.org.tw This reversible redox couple is central to ascorbate's biological functions. nhri.org.tw
The metabolism of ascorbic acid can lead to the formation of various downstream products. However, the degradation of ascorbic acid in aqueous solutions can be complex, with the formation of decomposition products that can influence experimental outcomes if not carefully controlled. karger.com Studies using ¹³C-labeled ascorbic acid have been instrumental in distinguishing between direct metabolic pathways and degradation products. karger.com For instance, research has shown that the interconversion between ascorbic acid and dehydroascorbic acid can occur non-enzymatically in acidic solutions, a process that is inhibited in plasma at physiological concentrations. nih.gov
Quantitative Metabolic Flux Analysis (¹³C-MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govsci-hub.se By introducing a ¹³C-labeled substrate like Vitamin C-6-¹³C into a biological system, researchers can track the incorporation of the heavy isotope into various metabolites. isotope.com The resulting labeling patterns in downstream molecules provide a detailed map of metabolic activity. nih.govvanderbilt.edu
Methodologies for Determining Metabolic Fluxes Using ¹³C-Labeled Ascorbate
The core of ¹³C-MFA involves several key steps. First, cells or organisms are cultured with a medium containing the ¹³C-labeled substrate, in this case, Vitamin C-6-¹³C. nih.gov It is crucial to ensure that the system reaches a metabolic and isotopic steady state, where the concentrations of metabolites and their isotopic enrichments remain constant over time. nih.govd-nb.info However, for certain systems, such as photoautotrophic metabolism, isotopically non-stationary MFA (INST-MFA) is employed, which analyzes the dynamic labeling of intermediates over time. nih.govfrontiersin.org
Once the labeling experiment is complete, metabolites are extracted and their isotopic labeling patterns are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. nih.govsci-hub.se The resulting mass isotopomer distributions (MIDs) provide the raw data for flux calculations. biorxiv.org
The following table outlines the general workflow for a ¹³C-MFA experiment:
| Step | Description |
| 1. Model Development | A stoichiometric model of the metabolic network is created, defining the biochemical reactions and atom transitions. vanderbilt.edu |
| 2. Tracer Selection | An appropriate ¹³C-labeled substrate (e.g., Vitamin C-6-¹³C) is chosen to maximize the information obtained about the fluxes of interest. d-nb.info |
| 3. Labeling Experiment | Cells or organisms are cultured with the ¹³C-labeled substrate until an isotopic steady state is achieved. d-nb.info |
| 4. Isotopic Analysis | Metabolites are extracted, and their mass isotopomer distributions are measured using MS or NMR. vanderbilt.edu |
| 5. Flux Estimation | The measured MIDs and other physiological data (e.g., uptake and secretion rates) are used in a computational model to estimate the intracellular metabolic fluxes. vanderbilt.edu |
Computational Modeling and Algorithms for Flux Estimation from Isotopic Data
The estimation of metabolic fluxes from isotopic labeling data is a computationally intensive process. It involves fitting the experimental MIDs to a mathematical model of the metabolic network. vanderbilt.edu This is typically achieved by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model for a given set of fluxes.
Various software packages and algorithms have been developed to perform these calculations. osti.govannualreviews.org These tools take into account the stoichiometry of the reactions, the atom transitions within each reaction, and the measured isotopic data to solve for the unknown flux values. biorxiv.org For complex networks, such as those found in genome-scale models, advanced computational approaches are necessary to handle the large number of reactions and metabolites. annualreviews.org Simplified modeling approaches have also been developed for specific applications, such as measuring the cerebral tricarboxylic acid (TCA) cycle rate. nih.gov
Analysis of Carbon Cycling Through Central Metabolic Pathways
¹³C-labeled ascorbate can be used to trace the flow of carbon into and through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway (PPP). frontiersin.orgresearchgate.net The degradation of ascorbate can produce intermediates that enter these central pathways. By analyzing the labeling patterns of key metabolites in the TCA cycle and PPP after the administration of Vitamin C-6-¹³C, researchers can gain insights into the contribution of ascorbate to central carbon metabolism.
For example, studies in plants have shown that ascorbate is one of the most abundant primary metabolites and is connected to mitochondrial respiration. mdpi.com ¹³C tracer experiments can help to quantify the flux of carbon from ascorbate to these central energy-producing pathways. This is particularly relevant in understanding how plants and other organisms adapt their metabolism in response to environmental changes and stress conditions. biorxiv.orgoup.com
Investigations into Ascorbate Redox Cycling Mechanisms
The redox cycling between ascorbic acid and dehydroascorbic acid is fundamental to its role as an antioxidant and its involvement in various cellular processes. nhri.org.tw ¹³C-labeled ascorbate provides a powerful tool to study the dynamics of this cycling in real-time.
Tracing the Interconversion of Ascorbic Acid and Dehydroascorbic Acid
Using ¹³C-labeled ascorbic acid, researchers can directly observe the conversion of ascorbic acid to DHA and the subsequent reduction of DHA back to ascorbic acid. nih.gov This has been effectively demonstrated using ¹³C NMR spectroscopy, where the distinct chemical shifts of the labeled carbon in ascorbic acid and DHA allow for their simultaneous detection and quantification. nih.gov
Hyperpolarized ¹³C-labeled dehydroascorbic acid has emerged as a particularly innovative tool for imaging redox status in vivo. acs.orgnih.gov Hyperpolarization dramatically increases the NMR signal, enabling the real-time tracking of the reduction of [1-¹³C]-DHA to [1-¹³C]-ascorbic acid in living systems, including tumor models. acs.orgvulcanchem.com This provides a non-invasive window into the redox state of tissues. vulcanchem.com
Studies have shown that the intracellular reduction of DHA is rapid and can be linked to the availability of reducing equivalents like NADPH and glutathione, which in turn reflects the activity of pathways such as the pentose phosphate pathway. acs.orgnih.gov This technique has revealed that the reduction of DHA is enzymatically mediated and can vary significantly between different cell types and tissues. acs.org
The following table summarizes key findings from studies using ¹³C-labeled ascorbate to investigate redox cycling:
| Finding | Methodology | Reference(s) |
| Non-enzymatic interconversion of ascorbic acid and dehydroascorbic acid in acidic solutions. | Gas chromatography/mass spectrometry with stable isotope-labeled ascorbic acid. | nih.gov |
| Real-time monitoring of ascorbic acid and dehydroascorbic acid transport and redox reactions in human erythrocytes. | ¹³C NMR with [1-¹³C]- and [2-¹³C]ascorbic acid. | nih.gov |
| In vivo imaging of tumor redox status by tracking the reduction of hyperpolarized [1-¹³C]-dehydroascorbic acid. | Hyperpolarized ¹³C NMR spectroscopy. | acs.org |
| Intracellular reduction of [1-¹³C]-dehydroascorbic acid is linked to cellular antioxidant systems like glutathione. | Hyperpolarized ¹³C NMR spectroscopy. | vulcanchem.com |
Enzymatic and Non-Enzymatic Reduction Pathways of Dehydroascorbic Acid
The regeneration of ascorbate (Vitamin C) from its oxidized form, dehydroascorbic acid (DHA), is a critical process for maintaining the cellular antioxidant capacity. This reduction is accomplished through both enzyme-catalyzed and spontaneous chemical reactions. The use of 13C-labeled ascorbate, such as this compound, is instrumental in tracing these pathways and quantifying their contributions to metabolic flux.
Enzymatic Reduction
The primary enzymatic pathways for DHA reduction are dependent on glutathione (GSH) and are catalyzed by specific enzymes.
Glutathione-Dependent Reduction:
The most significant enzymatic pathway for DHA reduction involves glutathione (GSH) and is catalyzed by dehydroascorbate reductase (DHAR). mdpi.com This enzyme facilitates the transfer of reducing equivalents from two molecules of GSH to one molecule of DHA, resulting in the formation of one molecule of ascorbic acid and one molecule of glutathione disulfide (GSSG). nih.gov The GSSG is then reduced back to GSH by glutathione reductase (GR), an NADPH-dependent enzyme, thus linking ascorbate recycling to the pentose phosphate pathway, a major source of cellular NADPH. cam.ac.uk
Several enzymes with DHAR activity have been identified in mammalian tissues. These include thioltransferase (also known as glutaredoxin) and protein disulfide isomerase (PDI). researchgate.net Glutaredoxin, in particular, has been identified as a major contributor to DHA reduction in human neutrophils. nih.govportlandpress.com Studies have shown that glutaredoxin is responsible for a significant portion of protein-mediated DHA reduction in cell lysates. nih.gov
Kinetic studies of these enzymes have provided insights into their efficiency. For instance, purified glutaredoxin from human neutrophils exhibits a K_m for DHA of 250 µM and for GSH of 2.0 mM. nih.govportlandpress.com The pH optimum for this reaction is around 7.5. nih.govportlandpress.com
| Enzyme | Source | K_m (DHA) | K_m (GSH) | V_max | Optimal pH |
| Glutaredoxin | Human Neutrophils | 250 µM | 2.0 mM | 3 µmol/min/mg | 7.5 |
| Thioltransferase | Porcine Liver | 0.2 - 2.2 mM | 1.6 - 8.7 mM | 6-27 nmol/min | 6.8 |
| Protein Disulfide Isomerase | Bovine Liver | 1.0 mM | 3.9 mM | 8 nmol/min (DHA), 14 nmol/min (GSH) | Not Specified |
Table 1: Kinetic Parameters of Enzymes with Dehydroascorbate Reductase Activity
Data sourced from multiple studies. researchgate.netnih.govportlandpress.com
The catalytic mechanism of the GSH-dependent DHA reductase activity of thioltransferase (glutaredoxin) has been investigated. nih.govacs.org It is proposed that the enzyme can directly reduce DHA, leading to the formation of ascorbic acid and an intramolecular disulfide form of the enzyme. nih.gov
Other Enzymatic Pathways:
While GSH-dependent pathways are predominant, other enzymes can contribute to ascorbate recycling. For example, monodehydroascorbate reductase (MDHAR) regenerates ascorbate from the monodehydroascorbate radical (MDHA), an intermediate in ascorbate oxidation, using NADH or NADPH as an electron donor. nih.gov
Non-Enzymatic Reduction
Dehydroascorbic acid can also be reduced back to ascorbic acid non-enzymatically, primarily through a direct chemical reaction with glutathione. nih.gov
Direct Reduction by Glutathione:
A direct, non-enzymatic reaction between DHA and GSH results in the formation of ascorbic acid and GSSG. nih.gov Evidence confirms an equimolar production of GSSG and ascorbic acid from this reaction. nih.gov This non-enzymatic redox coupling between the glutathione/glutathione disulfide and ascorbic acid/dehydroascorbic acid pairs is a significant contributor to maintaining the cellular ascorbate pool. nih.gov The proposed mechanism involves the nucleophilic addition of the thiolate anion of GSH to the C2 or C3 carbonyl of DHA, forming a thiohemiacetal adduct. A second GSH molecule then attacks this adduct, yielding ascorbic acid and GSSG. nsf.gov
Theoretical and Methodological Considerations in 13c Labeled Ascorbate Research
Isotopic Effects on Biochemical Reactions and Pathways
The substitution of a 12C atom with a heavier 13C atom at a specific position in the ascorbic acid molecule can influence the rates of biochemical reactions and lead to fractionation effects within biological systems.
The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the context of Vitamin C-6-13C, the increased mass at the C6 position can alter the vibrational frequency of the C-C and C-H bonds. This can lead to a slightly slower rate for reactions that involve the cleavage of these bonds. While the effect is generally small for heavy atoms like carbon, it can be significant in enzyme-catalyzed reactions where the transition state is sensitive to atomic mass. Research into the metabolism of hyperpolarized [1-13C]ascorbate, for example, relies on tracking its metabolic conversion, where reaction kinetics are fundamental. ampere-society.orgspindynamics.org Understanding these subtle kinetic differences is crucial for accurately modeling metabolic fluxes and pathways.
Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance at equilibrium or during a kinetic process. In biological systems, metabolic pathways can exhibit a preference for lighter isotopes (12C) over heavier ones (13C) because of the lower energy cost associated with breaking bonds involving the lighter isotope. This can result in the enrichment or depletion of 13C in various metabolic pools over time. fmach.it When studying the fate of a this compound tracer, it is essential to consider that the isotopic composition of different tissues or metabolic products may not solely reflect the direct pathway of the tracer but also the result of these fractionation effects. fmach.itresearchgate.net The analysis of stable isotope ratios (e.g., 13C/12C) is a powerful technique for obtaining information about the provenance and the biological or chemical synthesis pathways of molecules. fmach.itresearchgate.net
Kinetic Isotope Effects in Ascorbate (B8700270) Metabolism
Principles of Tracer Kinetic Modeling for Ascorbate Turnover
To quantify the dynamics of ascorbate in the body, researchers employ tracer kinetic modeling. This involves administering this compound and then measuring its appearance and disappearance, along with the unlabeled ascorbate, in accessible compartments like blood plasma. cambridge.orgnih.gov
Mathematical models are essential for translating the raw data from isotope tracer studies into meaningful physiological parameters. These models typically consist of a set of differential equations that describe the movement of the tracer and the native compound (tracee) between different physiological compartments. nih.gov For example, a study on vitamin C absorption used GC-MS to measure the 13C-isotope enrichment of plasma ascorbate over time, generating kinetic data that can be fitted to such models. cambridge.orgscispace.com The models can estimate parameters like absorption rates, metabolic turnover, and excretion rates. In studies of other nutrients like vitamin A, similar models are used to calculate total body stores from the dilution of a 13C-labeled tracer in plasma. doi.orgresearchgate.net
Table 1: Example of Kinetic Variables from a [1-13C]Ascorbate Study
| Kinetic Variable | Description |
| Cmax (tracer) | Maximum concentration of the [13C]ascorbate tracer observed in plasma. scispace.com |
| Tmax | Time at which the maximum tracer concentration is reached. scispace.com |
| AUC | Area under the plasma concentration-time curve, representing total exposure to the tracer. |
| Fractional Enrichment | The maximum ratio of the tracer ([13C]ascorbate) to the tracee (unlabeled ascorbate). scispace.com |
| T0.5 | Time to reach 50% of the maximum tracer concentration. scispace.com |
This table presents a conceptual set of kinetic parameters typically derived from tracer studies. The values are illustrative of the data generated in such research.
Compartmental analysis is a common approach in tracer kinetics that represents the body as a system of interconnected compartments. nih.govresearchgate.net For ascorbate, these compartments might represent the plasma, rapidly equilibrating tissues (e.g., liver, kidneys), and slowly equilibrating tissues (e.g., brain, muscle). cambridge.org Following the administration of this compound, its dilution within the plasma provides information about the size of the ascorbate pool it is mixing with. cambridge.orgnih.gov Studies using labeled ascorbate have shown that the absorbed vitamin is rapidly diluted into a pool much larger than just the plasma, indicating swift uptake by tissues. cambridge.orgnih.gov By fitting the tracer data to multi-compartment models, researchers can estimate the size of these different ascorbate pools and the rates of transfer between them. cambridge.orgresearchgate.net For instance, a three-compartment model for ascorbate identified a rapid dilution pool similar in size to the plasma pool and a much larger steady-state pool. cambridge.org
Mathematical Models for Isotope Tracer Distribution and Metabolism
Challenges and Limitations in Stable Isotope Data Interpretation
Despite the power of stable isotope tracers, several challenges and limitations must be addressed to ensure accurate data interpretation.
The analysis of isotope ratios requires highly sensitive and precise instrumentation, such as Isotope Ratio Mass Spectrometry (IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS). cambridge.orgfmach.it The preparation of samples for these analyses can be complex, and steps must be taken to avoid altering the isotopic composition during extraction, purification, and derivatization. fmach.it For example, the analysis of ascorbate often requires its conversion to a more volatile derivative for GC-MS analysis. cambridge.orgnih.gov
Furthermore, interpreting the data can be complex and requires a deep understanding of isotopic fractionation and the specific context of the study. fmach.it The presence of multiple metabolic pathways and the potential for isotopic scrambling (where the isotope label is moved to other positions or molecules) can complicate the interpretation of tracer data. One significant paradox noted in ascorbate studies is that the observed increase in total plasma ascorbate concentration after a dose is often smaller than what would be predicted based on the isotope enrichment data, suggesting complex dilution and distribution dynamics that are not yet fully understood. cambridge.orgnih.gov Validating the chosen compartmental model and ensuring it accurately represents the physiological system is another critical challenge. nih.gov
Comparative Analysis with Other Stable Isotope Tracers (e.g., 2H-labeled Ascorbate)
In the realm of vitamin C metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate pathways of its absorption, distribution, metabolism, and excretion. While various isotopes have been employed, carbon-13 (¹³C) and deuterium (B1214612) (²H) labeled ascorbate are among the most prominent. A comparative analysis of these tracers reveals distinct advantages and considerations for their use in research.
¹³C-labeled ascorbate, particularly L-Ascorbic Acid-6-¹³C, serves as a robust tracer for metabolic studies. The primary advantage of using ¹³C is that the label is incorporated into the carbon skeleton of the molecule. This makes it a valuable tool for tracking the fate of the entire ascorbate molecule through various biochemical reactions. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to these investigations. scientificlabs.iephysiology.org Gas chromatography-mass spectrometry (GC-MS) is frequently used to measure the ¹³C-isotope enrichment in plasma after oral administration of labeled ascorbate, allowing for the determination of absorption kinetics. nih.govcambridge.org
NMR spectroscopy, specifically ¹³C NMR, offers a non-invasive method to observe the metabolism of ¹³C-labeled compounds in vivo. physiology.orgnih.gov For instance, studies have utilized ¹³C-labeled glucose to trace the de novo synthesis of [5,6-¹³C₂]ascorbic acid in rat liver, providing insights into its turnover rate. physiology.orgnih.gov The characteristic spin-spin couplings between adjacent ¹³C nuclei in doubly labeled molecules allow for their spectral discrimination from other metabolites. physiology.org
Deuterium (²H)-labeled ascorbate presents an alternative stable isotope tracer. The primary analytical advantage of using deuterium is the relative ease and lower cost of detection compared to ¹³C. However, a significant consideration with ²H-labeled compounds is the potential for the deuterium to exchange with protons in the biological system, which could lead to an underestimation of the tracer concentration. This is a crucial factor when studying metabolic pathways where the C-H bond at the labeled position might be cleaved.
A direct comparison of ²H- and ¹³C-labeled ascorbate tracers for kinetic studies in humans has been performed. One such study utilized a factor analytical approach to evaluate the data obtained from both tracers. The findings from these comparative studies are essential for researchers to select the most appropriate tracer for their specific research questions, considering the balance between analytical sensitivity, cost, and the potential for isotopic exchange.
The choice between ¹³C- and ²H-labeled ascorbate ultimately depends on the specific research objectives. For studies focused on the integrity of the carbon skeleton throughout metabolic processes, ¹³C-labeled ascorbate is the superior choice. For other applications where the primary goal is to trace the presence of the molecule and the potential for isotope exchange is minimal or can be accounted for, ²H-labeled ascorbate may be a more practical option.
The development of advanced analytical techniques, such as hyperpolarized ¹³C magnetic resonance spectroscopic imaging (MRSI), has further expanded the utility of ¹³C-labeled compounds. pnas.org Hyperpolarized [1-¹³C] dehydroascorbic acid (DHA) has been used as a sensor for in vivo redox status, demonstrating the rapid reduction to Vitamin C in various tissues. pnas.orgnih.gov This technique allows for real-time metabolic imaging, providing dynamic information that is not achievable with conventional methods. pnas.org
Below is a table summarizing key research findings and methodological considerations for ¹³C-labeled ascorbate:
| Research Focus | ¹³C-Labeled Compound | Analytical Method | Key Findings | Citations |
| Metabolic Tracing | L-Ascorbic Acid-6-¹³C | Mass Spectrometry | Enables tracking of biosynthesis and degradation pathways of Vitamin C. | |
| Nutritional Studies | L-Ascorbic Acid-6-¹³C | Mass Spectrometry | Helps determine the bioavailability and kinetics of Vitamin C in the human body. | |
| Biochemical Research | L-Ascorbic Acid-6-¹³C | Not Specified | Elucidates the roles of Vitamin C as an antioxidant and enzyme cofactor. | |
| Pharmacokinetics | L-Ascorbic Acid-6-¹³C | Mass Spectrometry | Used to study the absorption, distribution, metabolism, and excretion of Vitamin C. | |
| Absorption Studies | L-[1-¹³C]ascorbic acid | GC-MS | Peak plasma enrichment occurred within 25-50 minutes after oral administration. Grape juice was found to attenuate absorption. | nih.govcambridge.orgresearchgate.net |
| In Vivo Metabolism | [1,2-¹³C₂]glucose (precursor) | ¹³C NMR Spectroscopy | Monitored the synthesis of [5,6-¹³C₂]ascorbic acid in rat liver non-invasively, estimating its turnover rate. | physiology.orgnih.gov |
| Redox Status Imaging | Hyperpolarized [1-¹³C] DHA | Magnetic Resonance Spectroscopic Imaging (MRSI) | Demonstrated rapid reduction to Vitamin C in vivo, serving as a sensor for redox status. | pnas.orgnih.gov |
| Transport and Redox Cycling | [1-¹³C]- and [2-¹³C]ascorbic acid | ¹³C NMR Spectroscopy | Enabled the study of transport and redox reactions in human erythrocytes. | nih.govacs.org |
This comparative analysis underscores the versatility of ¹³C-labeled ascorbate in metabolic research, offering a stable and reliable tracer for a wide range of applications, from fundamental biochemical investigations to advanced in vivo imaging techniques. The continuous development of analytical methodologies promises to further enhance the utility of these powerful research tools.
Emerging Research Avenues and Methodological Advancements for Vitamin C 6 13c Studies
Integration of 13C-Labeled Ascorbate (B8700270) Tracing with Multi-Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of 13C-labeled ascorbate tracing with multi-omics technologies like metabolomics and proteomics is revolutionizing our understanding of cellular metabolism. This powerful combination allows for a more holistic view of how Vitamin C influences various interconnected biochemical pathways.
Metabolomics: By using L-Ascorbic Acid-6-13C in conjunction with metabolomics, researchers can track the carbon-13 label as it is incorporated into various downstream metabolites. This approach, often referred to as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolic fluxes. oup.com For instance, untargeted metabolomics was used to study the effects of Vitamin C on the metabolome of C2C12 myoblast cells, revealing a significant impact on the folate-mediated one-carbon cycle. mdpi.com Such studies can help to distinguish between the direct metabolic products of ascorbate and its broader effects on the cellular metabolome. mdpi.com The ability to trace the labeled carbon from ascorbate helps in the identification of novel metabolites and pathways. tandfonline.com
Proteomics: When combined with proteomics, 13C-ascorbate tracing can help elucidate how Vitamin C status affects protein expression and, consequently, metabolic enzyme activity. A quantitative proteomic study in zebrafish, which, like humans, cannot synthesize Vitamin C, revealed that a deficiency in both Vitamin C and Vitamin E leads to changes in proteins involved in energy metabolism, including glycolysis, the TCA cycle, and glutaminolysis. acs.org This integrated approach provides a deeper understanding of the adaptive responses to nutrient deficiencies at both the metabolite and protein levels. acs.org The use of multi-omics, including metabolomics, transcriptomics, and proteomics, alongside 13C-labeling, has been instrumental in understanding the complex metabolic networks in plant glandular trichomes, which are prolific producers of secondary metabolites. mpg.de
Development of Novel Spectroscopic and Mass Spectrometric Platforms for Isotope Analysis
Advancements in analytical instrumentation are continually improving the precision and scope of studies involving 13C-labeled compounds.
Mass Spectrometry (MS): Modern mass spectrometers, particularly those with high-resolution capabilities like Orbitrap instruments, can distinguish between different isotopologues (molecules that differ only in their isotopic composition) with high accuracy. tandfonline.comoup.com This is crucial for untargeted analysis of all isotopomers across the metabolome. tandfonline.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are standard for analyzing 13C-labeled metabolites. researchgate.netnih.gov The development of microfluidic capillary electrophoresis-mass spectrometry (CE-MS) offers a rapid and highly accurate method for determining isotopomer patterns in underivatized amino acids, requiring very small sample volumes. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for isotope analysis. While less sensitive than MS, 13C NMR offers significant advantages in terms of spectral dispersion and narrow peaks, which aids in the identification of metabolites in complex mixtures. frontiersin.org A novel NMR method has been developed for determining position-specific carbon isotope ratios even in the presence of impurities with overlapping signals. osti.govnih.govacs.org This is achieved by comparing 1H NMR spectra obtained with and without 13C decoupling, allowing for the isolation of the signals of interest. acs.org Furthermore, hyperpolarized [1-13C]-ascorbic acid and its oxidized form, dehydroascorbic acid, are being explored as probes for imaging redox status in vivo using dynamic nuclear polarization (DNP)-enhanced NMR. acs.org
Advanced Computational Tools for Isotopic Network Reconstruction and Data Analysis
The large and complex datasets generated from isotope tracing experiments necessitate the use of sophisticated computational tools for analysis and interpretation.
These tools are essential for transforming raw analytical data into meaningful biological insights. Software like DExSI provides an interactive platform for the rapid quantitation of 13C-labeled metabolites from GC-MS data, performing automated annotation and correction for natural isotope abundance. nih.gov For differential analysis of targeted isotope-labeled metabolomics data, the open-source tool DIMet offers a rigorous statistical framework to identify metabolites that are differentially labeled between different experimental conditions. oup.com
For reconstructing metabolic networks and predicting metabolic fluxes, several powerful tools are available. INCA (Isotopomer Network Compartmental Analysis) is a MATLAB package that uses the elementary metabolite unit (EMU) framework to simulate isotopic labeling and estimate fluxes. plos.orgQuantifying Isotopologue Reaction Networks (QIRN) is a software tool that models isotopic properties as distributions of discrete isotopologues, allowing for the simulation of complex reaction networks and the quantification of various isotopic properties simultaneously. researchgate.net Other tools like iMS2Flux streamline the data flow from mass spectrometry to flux analysis programs like 13C-Flux . researchgate.net For visualization, tools such as Omix are particularly adept at displaying flux data and 13C information. nih.gov The development of pipelines like fluxTrAM aims to semi-automate the entire process from processing tracer-based metabolomics data to integrating it with genome-scale metabolic models for flux predictions. biorxiv.org
Future Directions in Elucidating Undiscovered Ascorbate Functions via Isotope Labeling
The continued application and refinement of isotope labeling techniques with Vitamin C-6-13C hold great promise for uncovering new roles for this essential nutrient.
Tracing Metabolic Fates: Stable isotope tracing can definitively map the metabolic fate of ascorbate within different tissues and under various physiological and pathological conditions. This can help resolve paradoxes observed in absorption and distribution studies. nih.gov
Investigating Redox Homeostasis: Hyperpolarized 13C-labeled vitamin C can serve as a non-invasive biomarker to probe the redox status of tissues in vivo, which is particularly relevant for studying conditions associated with oxidative stress, such as cancer. acs.org
Unraveling Complex Interactions: By combining 13C-ascorbate tracing with other labeled nutrients (e.g., 13C-glucose, 15N-glutamine), researchers can dissect the intricate interplay between different metabolic pathways. plos.orgd-nb.info This can reveal how ascorbate influences central carbon metabolism and other key cellular processes.
Identifying Novel Pathways: Untargeted metabolomics approaches using 13C-labeled ascorbate may lead to the discovery of previously unknown degradation products or metabolic pathways involving vitamin C. tandfonline.comarvojournals.org
Understanding Disease Mechanisms: Isotope tracing can provide mechanistic insights into how vitamin C metabolism is altered in various diseases and how it might be involved in disease prevention and therapy. acs.orgmdpi.com
The ongoing advancements in analytical and computational methods will undoubtedly continue to expand the applications of this compound, paving the way for a deeper understanding of the multifaceted roles of vitamin C in health and disease.
Q & A
Q. What criteria define the ethical use of Vitamin C-6-¹³C in human clinical trials?
- Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Justify isotopic use via risk-benefit analysis (e.g., minimal radiation exposure compared to radiotracers). Obtain informed consent detailing tracer purpose and safety profiles .
Data Interpretation & Reproducibility
Q. How should researchers address discrepancies between Vitamin C-6-¹³C experimental data and literature values?
Q. What steps ensure reproducibility of Vitamin C-6-¹³C tracer studies across laboratories?
- Answer : Standardize protocols via inter-laboratory comparisons and reference materials (e.g., NIST-certified isotopes). Share raw data and computational scripts in open-access repositories. Detailed Materials and Methods sections should include instrument calibration parameters and batch numbers for reagents .
Literature & Synthesis
Q. How can systematic reviews critically assess studies using Vitamin C-6-¹³C?
- Answer : Apply PICO framework (Population, Intervention, Comparison, Outcome) to filter studies. Evaluate risk of bias via tools like ROBINS-I for non-randomized trials. Synthesize findings using GRADE criteria, highlighting heterogeneity in isotopic methodologies .
Q. What gaps exist in the current literature on Vitamin C-6-¹³C applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
